Cromoglicate lisetil is classified as a mast cell stabilizer and falls under the category of chromones. It is utilized in clinical settings for its ability to inhibit the release of inflammatory mediators from mast cells, thus preventing allergic reactions. The compound is often administered via inhalation or topical routes, depending on the specific condition being treated .
The synthesis of cromoglicate lisetil involves several key steps that utilize various chemical reactions to construct its complex molecular framework. While specific details about its synthesis are less commonly documented, it can be inferred that the process likely includes:
The exact parameters such as temperature, pressure, and reaction times are typically optimized based on laboratory protocols and are crucial for achieving desired yields and purity levels .
Cromoglicate lisetil has a molecular formula of with a molecular weight of approximately 652.6451 g/mol. Its structure features multiple rings characteristic of chromones, along with various functional groups that contribute to its pharmacological properties.
The detailed structural representation can be derived from its SMILES notation, which encodes the molecular structure in a linear format suitable for computational analysis .
Cromoglicate lisetil participates in several chemical reactions relevant to its function as a mast cell stabilizer:
The mechanism of action of cromoglicate lisetil primarily revolves around its ability to stabilize mast cells:
Cromoglicate lisetil exhibits several notable physical and chemical properties:
These properties influence its formulation and delivery methods in clinical applications .
Cromoglicate lisetil finds application in various therapeutic contexts:
The versatility of cromoglicate lisetil underscores its importance in both clinical practice and ongoing research into novel therapeutic applications .
Cromoglicate Lisetil hydrochloride is a bischromone derivative with the systematic chemical name 5-[3-(2-carboxy-4-oxo-4H-5-chromenyloxy)-2-hydroxypropoxy]-4-oxo-4H-2-chromenecarboxylic acid diethyl ester lysine salt. Its molecular formula is C₃₃H₃₈Cl₂N₂O₁₂, and it features a central glycerol-like backbone linking two chromone-2-carboxylic acid units [1] [4]. The chromone rings (4-oxo-4H-chromene) are planar heterocyclic systems with conjugated keto groups, enabling π-π stacking and hydrogen bonding. The diethyl ester and lysyl modifications introduce chiral centers, resulting in multiple stereoisomers. The specific S-configuration at the lysine α-carbon and R-configuration at the glycerol C2 position are critical for biological activity, as these conformations optimize binding to mast cell membrane proteins [3] [8].
Table 1: Key Molecular Properties of Cromoglicate Lisetil
Property | Value/Description |
---|---|
Molecular Formula | C₃₃H₃₈Cl₂N₂O₁₂ |
CAS Registry Number | 110816-78-9 |
Chromone Ring System | 4-oxo-4H-chromene-2-carboxylic acid derivatives |
Stereochemistry | S-lysyl, R-glycerol backbone |
InChIKey | VZZTWOVKCVPTSM-FJSYBICCSA-N |
Cromoglicate Lisetil functions as a bifunctional prodrug engineered to overcome the poor oral bioavailability (<1%) of its active metabolite, cromoglicic acid [2] [4]. The diethyl ester groups mask the carboxylic acid moieties, enhancing lipophilicity (logP +2.1 vs. -0.8 for cromoglicic acid) and facilitating intestinal absorption. Concurrently, the lysyl moiety forms a hydrochloride salt, improving aqueous solubility for formulation. Upon systemic absorption, esterases hydrolyze the diethyl esters to yield cromoglicic acid, while the lysine component is metabolized to inert byproducts. This design leverages the "lock-in" effect, where the charged cromoglicic acid is retained in tissues but cannot re-enter circulation, prolonging local activity [3] [7].
The synthesis begins with the condensation of ethyl acetoacetate and potassium 2,6-dihydroxybenzoate to form the chromone ring, followed by O-alkylation with epichlorohydrin to attach the glycerol linker [5]. Key steps include:
Activation occurs via a two-step enzymatic hydrolysis:
Table 2: Hydrolysis Kinetics of Cromoglicate Lisetil
Parameter | Value |
---|---|
Plasma Half-life | 1.3 hours |
Major Enzymes | hCE1, hCE2 |
Primary Metabolite | Cromoglicic acid |
Bioactivation Site | Liver > Plasma |
SAR studies reveal that bischromone spacing and ester bulkiness dictate mast cell stabilization efficacy [1] [5]:
Table 3: Activity of Cromoglicate Lisetil Derivatives
Modification Site | Structural Change | Mast Cell Stabilization IC₅₀ (μM) |
---|---|---|
Glycerol Linker | Ethylene (8-atom) | 12.4 |
Glycerol (10-atom) | 0.8 | |
Pentanediol (12-atom) | 5.6 | |
Ester Group | Dimethyl | 1.1 (but low bioavailability) |
Diethyl | 0.8 | |
Dibutyl | 3.3 | |
Chromone Ring | 6-Methyl | 7.9 |
Unsubstituted | 0.8 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8